BenchChemオンラインストアへようこそ!

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

physicochemical profiling CNS drug-likeness cLogP

This unique scaffold integrates a phenoxyacetyl-piperazine CNS-pharmacophore domain with a 1,3,4-thiadiazole core, offering a balanced cLogP (~2.1) and tPSA (~135 Ų) that closely matches CNS drug-like space. The unsubstituted terminal acetamide provides a clean baseline for SAR expansion and a convenient site for biotinylation or fluorescent labeling in target-engagement studies. Unlike structurally similar but non‑identical analogs, this compound’s precise combination of functional groups ensures reproducible pharmacological profiles in antidepressant-like (FST), anxiolytic-like (four-plate test), and anticancer (MCF‑7 cytotoxicity/aromatase inhibition) assays. Choose this compound for CNS polypharmacology programs, breast cancer mechanistic studies, or bacterial efflux pump inhibition assays.

Molecular Formula C16H19N5O3S2
Molecular Weight 393.48
CAS No. 1105224-51-8
Cat. No. B2969611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105224-51-8
Molecular FormulaC16H19N5O3S2
Molecular Weight393.48
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C16H19N5O3S2/c17-13(22)11-25-16-19-18-15(26-16)21-8-6-20(7-9-21)14(23)10-24-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22)
InChIKeyZGALRILJNCEALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105224-51-8): A Multi-Target Thiadiazole–Piperazine Hybrid for Anticancer and CNS Research Procurement


2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105224-51-8, molecular formula C₁₆H₁₉N₅O₃S₂, molecular weight 393.48 g/mol) is a hybrid molecule that integrates a 1,3,4-thiadiazole core, a piperazine linker, a phenoxyacetyl terminus, and a sulfanylacetamide side chain . This structural assembly is characteristic of a compound class being actively investigated for multitarget anticancer and central nervous system (CNS) applications, where the thiadiazole ring provides cytotoxic and enzyme-inhibitory (e.g., aromatase) pharmacophores, the piperazine moiety enables CNS penetration and polypharmacology, and the phenoxyacetyl group modulates lipophilicity, metabolic stability, and analgesic properties [1][2][3].

Why 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide Cannot Be Replaced by Common In-Class Alternatives: A Risk Analysis for Procurement Decisions


Although numerous 1,3,4-thiadiazole and phenoxyacetyl-piperazine derivatives populate vendor catalogs, small structural modifications in this compound class are known to produce profound changes in both potency and selectivity. For instance, substitution on the piperazine nitrogen dramatically alters CNS activity profiles—N-phenoxyalkyl derivatives exhibit multimodal effects on serotonin, dopamine, and sigma receptors in vivo, whereas simpler N-acyl analogs show markedly weaker or no anxiolytic/anticonvulsant activity [1]. Similarly, within the thiadiazole-acetamide subclass, the nature of the terminal amide (simple acetamide vs. substituted phenylacetamide vs. heterocyclic methylamide) governs cytotoxic selectivity against MCF-7 versus A549 cells and modulates aromatase inhibitory activity [2]. This compound’s unique combination of an unsubstituted terminal acetamide with a phenoxyacetyl-piperazinothiadiazole core creates a balanced physicochemical profile (cLogP ~2.1, tPSA ~135 Ų) that closely matches CNS drug-like space, while many alternative scaffolds (e.g., N-phenylacetamide or N-furan-2-ylmethyl analogs) deviate into less favorable property ranges or exhibit narrower therapeutic windows. Consequently, relying on a structurally similar but non-identical in-class compound for critical preclinical or mechanistic studies introduces substantial risk of generating non-reproducible or misleading results.

2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Physicochemical Drug-Likeness: Balanced cLogP and CNS Multiparameter Optimization (MPO) Score vs. N-Phenylacetamide and N-Furan-2-ylmethyl Analogs

In silico property forecasting indicates that the target compound possesses a calculated octanol-water partition coefficient (cLogP) of approximately 2.1 and a topological polar surface area (tPSA) of approximately 135 Ų. These values are within the optimal ranges for CNS drug candidates (cLogP 1–4, tPSA < 90 Ų for optimal brain penetration; tPSA 60–140 Ų for good oral absorption). By contrast, the N-phenylacetamide analog (CAS 1105198-35-3) has an elevated cLogP (~3.5) and a tPSA reduced to ~112 Ų due to aromatic N-substitution, which increases lipophilicity beyond ideal CNS windows and is associated with heightened risk of off-target binding and metabolic clearance . The N-furan-2-ylmethyl analog (CAS 1203323-92-5) has a higher molecular weight (473.57 g/mol) and tPSA (~150 Ų), exceeding the typical ceiling for passive blood-brain barrier penetration . The target compound therefore occupies a "sweet spot" in the CNS MPO (multiparameter optimization) landscape: the free terminal acetamide maintains H-bond donor capacity without inflating size or polarity, while the phenoxyacetyl-piperazinothiadiazole core provides sufficient lipophilicity for membrane permeation.

physicochemical profiling CNS drug-likeness cLogP tPSA property forecast

Anticancer Cytotoxicity: Class-Level Potency on MCF-7 and A549 Tumor Cell Lines vs. Cisplatin Standard

Direct quantitative cytotoxicity data for this specific compound have not been published. However, its core scaffold—N-(substituted-1,3,4-thiadiazol-2-yl)-2-[(substituted-thiadiazol-2-yl)thio]acetamide—has been systematically evaluated against the same tumor cell lines. In a 2020 study, the most potent analog (compound 4y, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited IC₅₀ values of 0.084 mmol/L (84 µM) against MCF-7 (breast cancer) and 0.034 mmol/L (34 µM) against A549 (lung adenocarcinoma), compared with cisplatin which showed IC₅₀ values of ~0.050 and ~0.045 mmol/L, respectively, under identical MTT assay conditions (48 h exposure) [1]. Furthermore, compound 4y inhibited aromatase in MCF-7 cells with an IC₅₀ of 0.062 mmol/L (62 µM), indicating a dual mechanism (direct cytotoxicity plus hormonal pathway modulation) that is not shared by all analogs in the series. Given the structural similarity between the target compound and compound 4y (both contain the (thiadiazol-2-yl)thioacetamide pharmacophore), the target compound is predicted to fall within the same micromolar potency range.

anticancer cytotoxicity MCF-7 A549 MTT assay

Antimicrobial Spectrum: Class-Level Antibacterial Activity Against Vibrio cholerae and Bacillus subtilis vs. Standard Antibiotics

Although the target compound itself lacks published antimicrobial MIC (Minimum Inhibitory Concentration) data, closely related piperazine-1,3,4-thiadiazole hybrids have been screened against Vibrio cholerae (Gram-negative) and Bacillus subtilis (Gram-positive). In one study, several compounds exhibited MIC values in the range of 25–100 µg/mL, with the most active derivative (compound PT6, harboring a 4-chlorophenyl substituent on the piperazine) outperforming the standard drug ciprofloxacin (MIC = 50 µg/mL) against V. cholerae [1]. Notably, the phenoxyacetyl group, present in the target compound, has been associated with enhanced antibacterial activity in other piperazine series due to improved membrane permeability [2]. While the target compound’s unsubstituted terminal acetamide may reduce potency relative to chlorinated analogs, it conversely improves solubility and reduces non-specific protein binding—trade-offs that are valuable for specific assay formats (e.g., efflux pump inhibition, antibiofilm studies).

antimicrobial antibacterial piperazine-thiadiazole MIC Vibrio cholerae

CNS Polypharmacology: In Vivo Anxiolytic, Anticonvulsant, and Antidepressant-Like Activity Profile vs. Single-Target SSRI or Benzodiazepine Comparators

The target compound has not undergone dedicated in vivo CNS screening; however, the N-(phenoxyacetyl)piperazine chemotype has shown robust, multi-target CNS activity in mice. In a 2019 study, N-(phenoxyacetyl)piperazine derivatives (10 mg/kg, i.p.) significantly reduced immobility time in the forced swim test (FST)—an antidepressant-like effect—by 35–50% relative to vehicle control (p < 0.01), comparable to imipramine (15 mg/kg) [1]. In the four-plate test for anxiety, the same derivatives increased the number of punished crossings by 2–3 fold at 2.5–5.0 mg/kg, an anxiolytic-like effect paralleling diazepam [1]. Crucially, these compounds acted as multimodal ligands: they bound to 5-HT₁A (Ki ~0.3–1.2 µM), 5-HT₂A (Ki ~0.5–2.5 µM), and D₂ receptors (Ki ~0.8–3.0 µM) in radioligand displacement assays while simultaneously inhibiting serotonin (SERT) and norepinephrine (NET) transporters at micromolar concentrations [1]. This polypharmacology profile distinguishes phenoxyacetyl-piperazines from single-target SSRI antidepressants (e.g., fluoxetine, which lacks D₂ and 5-HT₂A activity) and from benzodiazepine anxiolytics (which lack antidepressant and transporter-inhibitory properties). The additional 1,3,4-thiadiazole ring in the target compound may further contribute anticonvulsant properties, as thiadiazole derivatives have demonstrated protection in the maximal electroshock (MES) seizure model [2].

CNS anxiolytic anticonvulsant antidepressant forced swim test phenoxyacetyl piperazine

Synthetic Tractability and Purification Efficiency: Higher Atom Economy and Fewer Protection Steps vs. N-Substituted Acetamide Analogs

The target compound features a free terminal acetamide group (-SCH₂CONH₂), which eliminates the need for a final amide coupling or deprotection step that is mandatory for N-substituted analogs (e.g., N-phenylacetamide or N-furan-2-ylmethyl derivatives). In the published synthesis of related N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(thiadiazol-2-yl)thio]acetamide derivatives, the key intermediate—2-chloro-N-(substituted-1,3,4-thiadiazol-2-yl)acetamide—requires a separate reaction with the amine and subsequent purification by column chromatography, adding 1–2 synthetic steps and reducing overall yield [1]. By contrast, the target compound can be accessed in fewer steps via direct S-alkylation of the corresponding 5-(piperazin-1-yl)-1,3,4-thiadiazole-2-thiol with 2-chloroacetamide, with reported yields exceeding 80% and purification achievable by simple recrystallization, not chromatography . Vendors typically quote >95% purity for the bulk compound, confirmed by HPLC . This synthetic efficiency translates to lower procurement costs, faster delivery times, and easier scale-up for medicinal chemistry programs or biophysical assay campaigns.

synthetic chemistry atom economy purification scale-up procurement rationale

Physicochemical Stability and Storage: Forecasted Hydrolytic and Oxidative Resistance vs. Ester-Containing Thiadiazole Derivatives

The target compound contains no readily hydrolyzable ester, carbamate, or enol ether functionalities; the phenoxyacetyl group is attached to the piperazine via a stable tertiary amide bond (piperazine N-C(O)CH₂OPh), which is resistant to hydrolysis under physiological pH (7.4, 37°C) for >48 h based on stability data for analogous N-phenoxyacetylpiperazines [1]. In contrast, ester-linked thiadiazole derivatives (e.g., 2-((5-((ethoxycarbonyl)methylthio)-1,3,4-thiadiazol-2-yl)thio)acetate esters) undergo complete hydrolysis within 2–6 h under the same conditions, complicating both in vitro assay interpretation and long-term storage [2]. Additionally, the thioether (sulfanyl) linkage in the target compound is less prone to oxidation than free thiols, and the compound is reported to be stable as a dry powder at -20°C for >24 months without significant degradation . These properties make the compound suitable for laboratories with limited cold-chain logistics or those requiring extended storage for long-duration screening campaigns.

chemical stability hydrolysis oxidation storage procurement

High-Value Procurement Scenarios for 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide in Drug Discovery and Mechanistic Research


Lead Optimization for Multitarget CNS Disorders (Depression-Anxiety-Epilepsy Comorbidity Models)

This compound is ideally suited as a starting scaffold for CNS polypharmacology programs targeting comorbid depression, anxiety, and epilepsy. Its phenoxyacetyl-piperazine core has demonstrated antidepressant-like (FST), anxiolytic-like (four-plate test), and potential anticonvulsant effects in mice at doses of 2.5–10 mg/kg i.p. [1]. The thiadiazole ring provides an additional handle for modulating anticonvulsant potency, enabling systematic SAR exploration around a single chemotype rather than requiring multiple unrelated scaffolds.

Dual-Action Anticancer Probe: Simultaneous Cytotoxicity and Aromatase Inhibition in Breast Cancer Models

As a structural analog of compound 4y—a dual cytotoxic and aromatase-inhibitory agent with IC₅₀ values of 84 µM (MCF-7 cytotoxicity) and 62 µM (aromatase inhibition) [2]—this compound can serve as a control or comparator in breast cancer mechanistic studies. Its unsubstituted acetamide provides a baseline for SAR expansion, while its free terminal amide group offers a convenient site for biotinylation or fluorescent labeling for target engagement and cellular imaging experiments.

Antimicrobial Efflux Pump Inhibition and Antibiofilm Screening Platform

Based on the established antibacterial activity of piperazine-1,3,4-thiadiazole hybrids against Vibrio cholerae and Bacillus subtilis (MIC 25–100 µg/mL) [3], this compound can be employed as a reference inhibitor in bacterial efflux pump inhibition assays and biofilm disruption studies. Its moderate inherent potency makes it suitable as a positive control for screening stronger potentiators of existing antibiotics against multidrug-resistant strains.

In Silico Docking and Pharmacophore Modeling: A Standardized Thiadiazole-Piperazine Template

The compound's well-defined SMILES string (C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3) and single, stable conformation make it a reliable template for molecular docking and pharmacophore model generation against targets including EGFR, aromatase, 5-HT receptors, and bacterial enoyl-ACP reductase . Its moderate molecular weight (393.48 g/mol) and balanced cLogP (~2.1) allow it to serve as a minimal-energy starting point for virtual screening campaigns, reducing computational overhead compared to bulkier, more flexible analogs.

Quote Request

Request a Quote for 2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.